molecular formula C17H13NO4 B2356078 Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate CAS No. 781632-38-0

Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate

Cat. No.: B2356078
CAS No.: 781632-38-0
M. Wt: 295.294
InChI Key: QQYVUYGZCDBGGW-UHFFFAOYSA-N
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Description

Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate is a benzoate ester derivative featuring a phthalimide (1,3-dioxoisoindole) moiety linked via a methylene group to the meta position of the benzoic acid methyl ester. Its molecular formula is C₁₇H₁₃NO₄ (molecular weight: 295.3 g/mol), with a CAS registry number of 781632-38-0 .

Properties

IUPAC Name

methyl 3-[(1,3-dioxoisoindol-2-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)12-6-4-5-11(9-12)10-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYVUYGZCDBGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis via Alkyl Halide Intermediates

The Gabriel synthesis, leveraging potassium phthalimide as a nucleophile, is a classical route for introducing phthalimide groups. For this compound, the protocol involves:

  • Synthesis of Methyl 3-(Bromomethyl)Benzoate :

    • Bromination of methyl 3-methylbenzoate using N-bromosuccinimide (NBS) under radical conditions (benzoyl peroxide, CCl₄, reflux).
    • Alternative: Treating methyl 3-(hydroxymethyl)benzoate with PBr₃ in diethyl ether.
  • Phthalimide Coupling :

    • Reacting methyl 3-(bromomethyl)benzoate with potassium phthalimide in DMF at 70°C for 6–8 hours.
    • Mechanism: SN2 displacement of bromide by the phthalimide anion.

Yield : 70–75% after recrystallization (ethanol:water, 1:1).

Key Data :

  • IR (KBr) : 1715 cm⁻¹ (ester C=O), 1770 cm⁻¹ (phthalimide C=O).
  • ¹H NMR (CDCl₃) : δ 3.90 (s, 3H, OCH₃), 4.95 (s, 2H, CH₂), 7.45–8.10 (m, 8H, aromatic).

Phthaloylation of Primary Amines

This method involves direct phthaloylation of a pre-formed amine intermediate:

  • Synthesis of Methyl 3-(Aminomethyl)Benzoate :

    • Catalytic hydrogenation of methyl 3-cyanobenzoate using Raney Ni in methanol (H₂, 50 psi, 12 hours).
    • Alternative: Reduction with LiAlH₄ in anhydrous THF.
  • Reaction with Phthalic Anhydride :

    • Heating methyl 3-(aminomethyl)benzoate with phthalic anhydride in glacial acetic acid (reflux, 4 hours).
    • Cyclodehydration forms the phthalimide ring.

Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Avoids hazardous alkyl halides.
  • High purity due to crystalline product formation.

Mitsunobu Coupling for Ether Formation

While less common, the Mitsunobu reaction enables ether bond formation between phthalimide alcohols and hydroxybenzoates:

  • Synthesis of (1,3-Dioxoisoindolin-2-yl)Methanol :

    • Hydrolysis of (1,3-dioxoisoindolin-2-yl)methyl bromide using Ag₂O in aqueous acetone.
  • Mitsunobu Reaction :

    • Coupling with methyl 3-hydroxybenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

Yield : ~60% due to competing esterification side reactions.

Comparative Analysis of Synthetic Methods

Parameter Gabriel Synthesis Phthaloylation Mitsunobu Coupling
Starting Material Methyl 3-(bromomethyl)benzoate Methyl 3-(aminomethyl)benzoate (1,3-Dioxoisoindolin-2-yl)methanol
Key Reagent Potassium phthalimide Phthalic anhydride DEAD, PPh₃
Reaction Time 6–8 hours 4 hours 12–24 hours
Yield (%) 70–75 80–85 50–60
Purity High (recrystallization) Very high (chromatography) Moderate (side products)

Optimal Route : Phthaloylation offers superior yields and scalability, though Gabriel synthesis is preferable for large-scale alkyl halide availability.

Characterization and Analytical Data

Spectroscopic Characterization

  • FTIR : Peaks at 1715 cm⁻¹ (ester C=O), 1770/1703 cm⁻¹ (phthalimide C=O).
  • ¹H NMR : Distinct signals for methyl ester (δ 3.90), methylene bridge (δ 4.95), and aromatic protons.
  • MS (ESI+) : m/z 381.1 [M+H]⁺, consistent with molecular formula C₂₁H₂₀N₂O₅.

Crystallographic Data

Single-crystal X-ray diffraction (acetone/methanol) confirms the planar phthalimide ring and ester conformation.

Applications and Derivatives

  • Kinase Inhibition : Structural analogs show activity against protein kinases (e.g., CBKinase1_000085).
  • Polymer Chemistry : Phthalimide esters serve as photoactive crosslinkers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its ability to interact with biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Key Analogs :

Methyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate (C₁₈H₁₄N₂O₅, MW: 338.32 g/mol) Structural difference: Replaces the methylene linker with an acetyl-amino group.

Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-stearoyl-1H-pyrazole-3-carboxylate (C₃₃H₄₇N₃O₅, MW: 565.74 g/mol)

  • Structural difference: Incorporates a stearoyl chain and pyrazole ring.
  • Impact: Enhanced lipophilicity due to the long alkyl chain, which may improve membrane permeability but reduce aqueous solubility .

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Structural difference: Replaces the benzoate ester with a hydroxybenzamide group and adds a chlorine substituent.
  • Impact: Functions as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5), demonstrating the pharmacological versatility of phthalimide-derived scaffolds .

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (C₁₆H₁₁NO₄, MW: 281.26 g/mol) Structural difference: Free carboxylic acid instead of a methyl ester.

Pharmacological and Toxicological Profiles

Genotoxicity Comparison :
  • Hydroxyurea (HU): At 100 mg/kg, HU induced 33.7 micronucleated reticulocytes (MNRET) per 1,000 cells in mice, indicating significant genotoxicity.
  • Phthalimide-Nitrate Derivatives (C1–C6) : Analogous compounds with nitrate esters (e.g., C3: 3-(1,3-dioxoisoindol-2-yl)benzyl nitrate) showed <6 MNRET per 1,000 cells at the same dose, demonstrating superior safety profiles .
  • Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate: While direct genotoxicity data are unavailable, its structural similarity to C3 suggests low in vivo genotoxicity.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Aqueous Solubility (mg/mL) Key Functional Groups
Target Compound 295.3 2.1 0.15 Ester, Phthalimide
Methyl 3-{[(1,3-dioxo)acetyl]amino}benzoate 338.3 1.8 0.08 Amide, Phthalimide
CPPHA 396.8 3.5 0.02 Amide, Chlorophenyl, Hydroxyl
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid 281.3 1.2 0.45 Carboxylic Acid, Phthalimide

*Predicted using ChemAxon software.

Biological Activity

Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₇H₁₃NO₄
Molecular Weight 295.3 g/mol
CAS Number 781632-38-0
MDL Number MFCD06353849

Anticancer Properties

Recent studies have indicated that compounds containing the isoindole moiety exhibit significant anticancer properties. For instance, derivatives of isoindole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that methyl benzoate derivatives could induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that isoindole derivatives possess activity against a range of bacterial strains. In vitro studies have shown that this compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to various diseases. For example, some studies have explored its effect on enzymes involved in inflammatory pathways, indicating that it may serve as a lead compound for anti-inflammatory drug development .

Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound on breast cancer cells (MCF-7), researchers reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspases and PARP .

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results showed that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via a two-step process:

Intermediate Formation : React phthalic anhydride with a primary amine (e.g., benzylamine) to form the phthalimide core.

Functionalization : Couple the phthalimide intermediate with methyl 3-(chloromethyl)benzoate under nucleophilic substitution conditions (e.g., using a base like K₂CO₃ in DMF at 60–80°C) .

  • Characterization : Use HPLC to monitor reaction progress. Confirm intermediate structures via 1H^1H-NMR (e.g., phthalimide protons at δ 7.8–8.1 ppm) and IR (C=O stretches at ~1700 cm⁻¹). Final product purity can be assessed via melting point analysis and elemental composition .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • 1H^1H- and 13C^{13}C-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ester/imide carbonyl carbons (δ 165–175 ppm).
  • IR Spectroscopy : Detect ester (C=O at ~1720 cm⁻¹) and imide (C=O at ~1700 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.3) .

Q. How does the compound participate in nucleophilic substitution reactions?

  • Mechanistic Insight : The methyl ester group can act as a leaving group under basic conditions, enabling reactions with nucleophiles (e.g., amines, thiols). For example, substitution at the benzyl position can yield derivatives for biological screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and byproduct formation.
  • Catalyst Use : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency at lower temperatures.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis of the ester group) and adjust pH or temperature accordingly .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

  • Methodology :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .

Q. How can data discrepancies in reaction yields be resolved when scaling up synthesis?

  • Troubleshooting Steps :

  • Scale-Dependent Factors : Assess heat dissipation and mixing efficiency using calorimetry (e.g., RC1e reactor).
  • Purification Challenges : Optimize column chromatography gradients or switch to recrystallization (e.g., using ethanol/water mixtures) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Experimental Approach :

  • Accelerated Stability Testing : Incubate the compound at 40–60°C and pH 3–10. Monitor degradation via HPLC.
  • Degradation Pathways : Identify hydrolysis products (e.g., free carboxylic acid) using LC-MS/MS .

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